4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide
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Overview
Description
4-Methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide is an organic compound with the molecular formula C17H19NO3 It is characterized by the presence of a methoxy group, a propan-2-yloxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-(propan-2-yloxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the compound.
Scientific Research Applications
4-Methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-[4-(propan-2-yl)phenyl]benzamide: Similar structure but with a propan-2-yl group instead of a propan-2-yloxy group.
4-Methoxy-2-(propan-2-yloxy)benzaldehyde: Contains an aldehyde group instead of a benzamide moiety.
Uniqueness
4-Methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide is unique due to the presence of both methoxy and propan-2-yloxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-methoxy-N-(4-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-12(2)21-16-10-6-14(7-11-16)18-17(19)13-4-8-15(20-3)9-5-13/h4-12H,1-3H3,(H,18,19) |
InChI Key |
ZACZBMSSWOKNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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